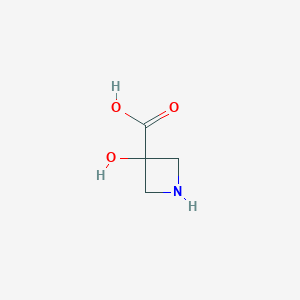

3-Hydroxyazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFLYEKKMHZALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Chiral Synthesis of 3 Hydroxyazetidine 3 Carboxylic Acid

Enantioselective Synthetic Routes

Enantioselective synthesis of chiral azetidines, including precursors to 3-hydroxyazetidine-3-carboxylic acid, often relies on several key strategies. These include the use of a chiral pool, chiral auxiliaries, and asymmetric catalysis.

One notable approach involves starting from readily available chiral molecules (the "chiral pool"). For instance, the first chemical synthesis of the unprotected enantiomers of a related compound, 2,4-dideoxy-2,4-iminoribonic acid (a 3-hydroxyazetidine carboxylic acid), was achieved starting from D-glucose. researchgate.net This method leverages the inherent stereochemistry of the starting material to construct the chiral azetidine (B1206935) core.

Another powerful strategy is the use of chiral auxiliaries. The Ellman tert-butanesulfinamide method, for example, has been successfully applied to the synthesis of C2-substituted azetidines. acs.org This approach involves the condensation of an achiral aldehyde with enantiopure tert-butanesulfinamide to create a chiral sulfinylimine. Subsequent diastereoselective reactions and cyclization, followed by removal of the auxiliary, yield the enantioenriched azetidine. While demonstrated for C2-substituted azetidines, this principle is a cornerstone of asymmetric synthesis and is conceptually applicable to precursors of C3-substituted analogs. acs.org

Diastereoselective Control in Ring Formation and Subsequent Functionalization

When multiple stereocenters are present or created during the synthesis of substituted azetidines, controlling their relative orientation (diastereoselectivity) is essential. This control can be exerted during the ring-forming step or in subsequent functionalization of a pre-formed azetidine ring.

During Ring Formation: The stereochemical course of the cyclization reaction is often influenced by the stereochemistry of the acyclic precursor. For example, the thermal Wolff rearrangement of chiral 5-monosubstituted diazotetramic acids to form 2-oxoazetidine-3-carboxylic acid derivatives proceeds with high diastereoselectivity, exclusively yielding the trans-diastereomer. nih.gov This is attributed to the stereochemical constraints of the rearrangement mechanism. Similarly, iodine-mediated cyclization of certain homoallyl amines has been shown to produce cis-2,4-disubstituted azetidines stereoselectively. nih.gov Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines also provides a route to 3-hydroxyazetidines, where the stereochemistry of the epoxide dictates the relative stereochemistry of the product. frontiersin.org

Subsequent Functionalization: Once the azetidine ring is formed, its existing stereocenters can direct the stereochemistry of newly introduced functional groups. A powerful technique involves the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de This process can achieve high levels of trans-diastereoselectivity, allowing for the controlled introduction of a variety of substituents at the C2 position relative to a substituent at C3. uni-muenchen.de The choice of the nitrogen protecting group (e.g., N-Boc or N-tPiv) is crucial for enabling the lithiation and controlling the selectivity. uni-muenchen.de This demonstrates that the strained azetidine scaffold can be functionalized with a high degree of stereocontrol. uni-muenchen.dersc.org

| Method | Substrate Type | Key Reagent/Condition | Observed Diastereoselectivity | Reference |

|---|---|---|---|---|

| Wolff Rearrangement | Chiral 5-substituted diazotetramic acid | Thermal (Microwave) | Exclusively trans | nih.gov |

| Iodine-mediated Cyclization | Homoallyl amine | Iodine, NaHCO₃ | Preferentially cis | nih.govrsc.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | Stereospecific (retains cis relationship) | frontiersin.org |

| α-Lithiation/Electrophilic Trapping | N-protected 3-hydroxyazetidine | s-BuLi, Electrophile | High trans-selectivity | uni-muenchen.de |

Application of Asymmetric Catalysis in Azetidine Chemistry

Asymmetric catalysis represents one of the most elegant and efficient methods for synthesizing chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. Various catalytic systems have been developed for the synthesis of chiral azetidines.

Organocatalysis: Chiral organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools. For instance, chiral squaramide hydrogen-bond donor catalysts have been employed for the highly enantioselective ring-opening of 3-substituted azetidines with acyl halides. acs.orgchemrxiv.org The catalyst activates the azetidine through hydrogen bonding, facilitating a nucleophilic attack that proceeds with high enantioselectivity. This desymmetrization of a meso-azetidine is a powerful strategy for accessing chiral building blocks. figshare.com Cinchona alkaloids have also been used as chiral bases to catalyze the enantioselective transformation of 4-formyloxyazetidinone into chiral 4-aryloxyazetidinones. nih.gov

Metal-based Catalysis: Transition metal complexes featuring chiral ligands are widely used in asymmetric synthesis.

Copper Catalysis: Copper(I) complexes with chiral ligands have been used in the asymmetric [3+1]-cycloaddition of imido-sulfur ylides with enoldiazoacetates to produce chiral azetine-2-carboxylates, which can then be hydrogenated to the corresponding azetidines. researchgate.net More recently, a copper-catalyzed asymmetric boryl allylation of azetines was developed to provide access to chiral 2,3-disubstituted azetidines with excellent enantioselectivity and diastereoselectivity. acs.org

Gold Catalysis: Gold catalysts have been utilized in the oxidative cyclization of chiral N-propargylsulfonamides to generate chiral azetidin-3-ones. nih.gov This reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Iridium Catalysis: Iridium-catalyzed reductive couplings have been shown to provide access to chiral azetidinols. researchgate.net

| Catalyst Type | Chiral Catalyst/Ligand Example | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Organocatalyst (H-Bond Donor) | Chiral Squaramide | Enantioselective Ring-Opening | Chiral 3-substituted azetidines | acs.orgchemrxiv.org |

| Organocatalyst (Base) | Cinchona Alkaloid | Enantioselective Nucleophilic Trapping | Chiral 4-aryloxyazetidinones | nih.gov |

| Copper Catalyst | (S,S)-L1 (specific chiral ligand) | Asymmetric Boryl Allylation | Chiral 2,3-disubstituted azetidines | acs.org |

| Gold Catalyst | (IPr)AuCl / AgSbF₆ | Oxidative Cyclization | Chiral azetidin-3-ones | nih.gov |

Stereochemical Influence on Molecular Conformation

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. rsc.org The degree of this puckering and the preferred conformation are significantly influenced by the stereochemistry of its substituents. The parent azetidine ring itself has a puckering dihedral angle of approximately 37°. rsc.org

For this compound, the substituents at the C3 position play a critical role in determining the ring's conformation. Computational studies on analogous 3-substituted azetidines, such as 3-fluoroazetidine, provide valuable insights. researchgate.net These studies show that the ring can invert its pucker, and the preference for one conformation over another is dictated by electrostatic and steric interactions.

In the case of a neutral 3-substituted azetidine, the ring may pucker to place a substituent in a pseudo-axial or pseudo-equatorial position. However, upon protonation of the ring nitrogen, as would occur at physiological pH for an amino acid, the conformational preference can dramatically change. A strong electrostatic interaction, akin to a charge-dipole interaction, between the positively charged nitrogen (N+) and an electronegative substituent at C3 can favor a conformation that brings these groups closer together, even if it is sterically less favorable. researchgate.net For this compound, this means that intramolecular hydrogen bonding between the 3-OH, the 3-COOH, and the ring nitrogen (or its protonated form) could be a dominant factor in stabilizing a particular ring pucker. This conformational locking has profound implications for how the molecule presents its functional groups for interaction with biological targets. acs.org

Chemical Reactivity and Transformational Chemistry of 3 Hydroxyazetidine 3 Carboxylic Acid Derivatives

Ring-Opening Reaction Pathways (e.g., Reverse Aldol Opening)

The stability of the azetidine (B1206935) ring in 3-hydroxyazetidine-3-carboxylic acid derivatives is significantly influenced by the chemical environment, particularly pH. The 1,3-relationship between the hydroxyl group and the nitrogen atom can facilitate ring cleavage under specific conditions.

One of the notable pathways for the degradation of this scaffold is through a reverse aldol-type ring-opening reaction. This process is particularly relevant for amide derivatives of this compound, which exhibit instability at a pH above 8. researchgate.net The reaction is initiated by the deprotonation of the hydroxyl group under basic conditions, forming an alkoxide. This intermediate can then trigger the cleavage of the C2-C3 bond, relieving ring strain and leading to the formation of a transient α,β-unsaturated aldehyde and an amine. This reactivity underscores the potential instability of the ring system, a crucial consideration in the design of molecules for biological applications. researchgate.net

Another approach to ring-opening involves the activation of the ring through N-substitution, followed by nucleophilic attack. For instance, creating an azetidinium salt enhances the electrophilicity of the ring carbons, making them susceptible to attack by various nucleophiles. researchgate.net This strategy allows for controlled, regioselective ring-opening to yield functionalized γ-amino acids. The choice of nucleophile and the substituents on the ring can direct the outcome of the reaction, providing access to diverse linear structures from a single cyclic precursor. researchgate.net

Functional Group Interconversions of Carboxylic Acid and Hydroxyl Moieties

The carboxylic acid and hydroxyl groups of this compound are primary handles for synthetic modification, allowing for the generation of a wide array of derivatives through established functional group interconversion (FGI) reactions. libretexts.org

Carboxylic Acid Moiety: The carboxylic acid can be readily converted into esters and amides, which are common surrogates in medicinal chemistry. solubilityofthings.com

Esterification: Fischer esterification, involving reaction with an alcohol under acidic conditions, can produce the corresponding esters. libretexts.org Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can provide esters under milder conditions.

Amidation: The formation of amides is typically achieved by activating the carboxylic acid with a coupling agent (e.g., HATU, HOBt) followed by the addition of a primary or secondary amine. msu.edu This is a robust method for creating a diverse library of amide derivatives. The direct conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine, is another effective route. msu.edu

Hydroxyl Moiety: The tertiary hydroxyl group can also be manipulated, although its reactivity is influenced by steric hindrance.

Reduction: While reduction of the hydroxyl group is challenging, the carboxylic acid can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, yielding a 3-(hydroxymethyl)-azetidin-3-ol derivative. imperial.ac.uk The choice of reagent is critical; for instance, borane can selectively reduce a carboxylic acid in the presence of an ester. imperial.ac.uk

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This transformation opens up pathways for nucleophilic substitution reactions at the C3 position, although such reactions can be sterically hindered.

The table below summarizes common functional group interconversions for this compound derivatives.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid | Alcohol (R'-OH), H⁺ | Ester |

| Carboxylic Acid | Amine (R'₂NH), Coupling Agent | Amide |

| Carboxylic Acid | SOCl₂ then Amine (R'₂NH) | Amide |

| Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol |

| Hydroxyl Group | TsCl, Pyridine | Tosylate |

Radical Functionalization via Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling novel C-C bond formations. escholarship.org Derivatives of this compound, specifically 3-aryl-azetidine-3-carboxylic acids, are excellent precursors for generating tertiary benzylic azetidine radicals through decarboxylation. nih.gov

In a typical reaction, an iridium-based photocatalyst, when excited by visible light, becomes a potent oxidant. escholarship.org The azetidine-3-carboxylate, formed by deprotonating the carboxylic acid with a mild base like cesium carbonate, is oxidized by the excited photocatalyst via single-electron transfer (SET). escholarship.org The resulting carboxyl radical undergoes rapid decarboxylation to generate a tertiary radical at the C3 position. escholarship.org This radical can then be trapped by various radical acceptors, such as electron-deficient alkenes (Michael acceptors), in a Giese-type addition to form a new C-C bond. nih.gov

This methodology allows for the synthesis of 3-aryl-3-alkyl substituted azetidines, which are valuable motifs in drug discovery. escholarship.org The reaction tolerates a range of functional groups and has been successfully applied to incorporate medicinally relevant fragments. escholarship.orgnih.gov

The following table presents examples of the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids using various Michael acceptors.

| Azetidine Precursor | Michael Acceptor | Product | Yield (%) |

| N-Boc-3-phenylazetidine-3-carboxylic acid | Methyl Acrylate | N-Boc-3-phenyl-3-(3-methoxy-3-oxopropyl)azetidine | 85 |

| N-Boc-3-phenylazetidine-3-carboxylic acid | Acrylonitrile | N-Boc-3-phenyl-3-(2-cyanoethyl)azetidine | 78 |

| N-Boc-3-(4-fluorophenyl)azetidine-3-carboxylic acid | N,N-Dimethylacrylamide | N-Boc-3-(4-fluorophenyl)-3-(3-(dimethylamino)-3-oxopropyl)azetidine | 75 |

| N-Boc-3-(pyridin-2-yl)azetidine-3-carboxylic acid | Methyl Acrylate | N-Boc-3-(pyridin-2-yl)-3-(3-methoxy-3-oxopropyl)azetidine | 88 |

| Data derived from studies on photoredox-catalyzed reactions of azetidine derivatives. escholarship.orgnih.gov |

Applications in Organic Synthesis and Medicinal Chemistry Scaffold Design

Utilization as Rigid Conformational Constraints in Peptidomimetics

The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy for influencing their conformation, stability, and biological activity. researchgate.net The rigid azetidine (B1206935) ring of 3-hydroxyazetidine-3-carboxylic acid serves as an effective tool for imposing conformational restrictions on the peptide backbone, making it a valuable component in the design of peptidomimetics.

The defined geometry of the azetidine ring system restricts the available dihedral angles (phi, ψ) of the peptide backbone when incorporated, thereby predisposing the peptide to adopt specific secondary structures. While extensive conformational studies on peptides containing the 3-hydroxy variant are emerging, research on closely related analogues provides strong evidence for this effect. For instance, model peptides featuring the N-substituted 3-aminoazetidine-3-carboxylic acid moiety, a structurally similar Cα-tetrasubstituted amino acid, have been shown to act as potent β-turn inducers. researchgate.net This turn-inducing capability is a direct consequence of the constrained nature of the four-membered ring, which guides the peptide chain to fold back upon itself, a critical feature for molecular recognition and receptor binding processes. researchgate.net The incorporation of such constrained residues is a key tactic in designing bioactive peptides with predictable and stable three-dimensional structures. mdpi.com

This compound is a valuable building block for creating peptide isosteres, which are molecules or groups that have similar chemical and physical properties to the natural amino acids they replace. nih.gov Its stability at both acidic and neutral pH makes it a reliable substitute for natural amino acids in peptide sequences. nih.gov By replacing a proteinogenic amino acid with this constrained analogue, medicinal chemists can develop novel peptide-based drugs with improved properties, such as enhanced stability against enzymatic degradation, altered pharmacokinetic profiles, and potentially higher binding affinity to biological targets. researchgate.netnih.gov This approach provides a new class of peptide isosteres for medicinal chemists to explore in the development of next-generation therapeutics. nih.gov

Role as Key Building Blocks for Complex Heterocyclic Structures

Beyond its use in peptidomimetics, this compound is a versatile building block for the synthesis of more complex heterocyclic and spirocyclic systems. google.com The azetidine ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to impart desirable properties such as improved solubility and metabolic stability while providing a novel three-dimensional exit vector for substituents.

The bifunctional nature of the molecule allows for diverse chemical transformations. The secondary amine within the ring can undergo reactions like N-alkylation and N-acylation, while the carboxylic acid and hydroxyl groups provide additional handles for elaboration. This reactivity has been exploited in the synthesis of various complex molecules, including spirocyclic azetidines, which are inherently three-dimensional structures of interest in drug discovery programs. ambeed.com Patents and chemical literature demonstrate its use as an intermediate in the preparation of a wide range of compounds, confirming its status as a foundational component for constructing diverse molecular architectures. google.comgoogle.comgoogle.com

Scaffold in Drug Candidate Design and Development

The unique structural features of the azetidine ring have made it a central component in the design of several modern drug candidates. Its ability to act as a rigid scaffold that orients functional groups in a precise spatial arrangement is critical for achieving high-affinity interactions with biological targets.

The azetidine-3-carboxylic acid scaffold is a cornerstone in the development of potent and selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). axionbiosystems.comnih.gov S1P1 agonists are a major class of immunomodulatory drugs used in the treatment of autoimmune diseases like multiple sclerosis. nih.govnih.gov The carboxylic acid group on the azetidine ring serves as a key polar feature that interacts with the receptor, while the nitrogen atom provides an attachment point for the rest of the molecule, which typically includes a hydrophobic tail.

Several potent S1P1 agonists have been developed based on this scaffold. For example, Siponimod (brand name Mayzent®), an approved drug for multiple sclerosis, is chemically named 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid, highlighting the central role of the azetidine-3-carboxylic acid moiety. nih.gov Other highly selective preclinical candidates also feature this core structure, demonstrating its importance in achieving the desired pharmacological profile. nih.govresearchgate.net

| Compound Name/Reference | Structure Description | Target | Potency (EC50) | Selectivity |

|---|---|---|---|---|

| Siponimod | 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid | S1P1/S1P5 | Data not specified in source | Selective for S1P1 and S1P5 over S1P2, S1P3, S1P4 |

| Compound 18 (from BPR) | 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid | S1P1 | 16 nM | >1000-fold selective over S1P3 |

| CS-2100 | 1-({4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylic acid | S1P1 | 4.0 nM | >5000-fold selective over S1P3 |

Currently, there is a lack of specific research findings in the public domain directly linking the use of this compound analogues to the development of pain medication.

Biological and Biochemical Relevance of 3 Hydroxyazetidine 3 Carboxylic Acid and Its Analogs

Interaction with Biological Systems and Enzyme Inhibition Mechanisms

Derivatives of 3-hydroxyazetidine-3-carboxylic acid have been identified as specific inhibitors of β-hexosaminidases. Notably, an N-methylazetidine amide derivative has been shown to be a specific inhibitor of β-hexosaminidases, demonstrating activity at the micromolar level nih.gov. β-Hexosaminidases are enzymes that catalyze the hydrolysis of terminal N-acetyl-D-hexosamine residues from N-acetyl-β-D-hexosaminides wikipedia.org. The inhibition of these enzymes by azetidine (B1206935) derivatives highlights the potential for this class of compounds to modulate biological processes involving glycoside hydrolysis. The stability of 3-hydroxyazetidine amides at both acidic and neutral pH suggests their potential as non-proteinogenic amino acid components in peptides, making them valuable tools for medicinal chemists nih.gov.

Analogs of this compound, specifically the stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. nih.govnih.gov The four stereoisomers (L-trans-ADC, L-cis-ADC, D-trans-ADC, and D-cis-ADC) exhibit different affinities for the glutamate binding site on native NMDA receptors.

In radioligand binding assays, L-trans-ADC displayed the highest affinity, followed by D-cis-ADC nih.govnih.gov. Conversely, L-cis-ADC and D-trans-ADC were found to be low-affinity ligands nih.gov. Electrophysiological studies further revealed that L-trans-ADC acts as an agonist, with the highest potency at the NR1/NR2D subtype. D-cis-ADC was identified as a partial agonist at the NR1/NR2C and NR1/NR2D subtypes nih.gov. These findings indicate that the stereochemistry of azetidine dicarboxylic acids is a critical determinant of their interaction with and modulation of NMDA receptor subtypes.

| Compound | Binding Affinity (Ki) at Native NMDA Receptors | Activity at NMDA Receptor Subtypes | Potency (EC50) |

|---|---|---|---|

| L-trans-ADC | 10 µM nih.govnih.gov | Agonist at NR1/NR2D | 50 µM nih.gov |

| D-cis-ADC | 21 µM nih.govnih.govumt.edu | Partial agonist at NR1/NR2C and NR1/NR2D | 720 µM (NR1/NR2C), 230 µM (NR1/NR2D) nih.gov |

| D-trans-ADC | 90 µM nih.gov | Low-affinity ligand | N/A |

| L-cis-ADC | >100 µM nih.gov | Low-affinity ligand | N/A |

The structural similarity of this compound to proline and 3-hydroxyproline suggests it can influence collagen synthesis. Collagen stability is highly dependent on the post-translational hydroxylation of proline residues to form 4-hydroxyproline and 3-hydroxyproline wikipedia.orgresearchgate.net. This reaction is catalyzed by a family of enzymes called prolyl hydroxylases, including collagen prolyl 4-hydroxylases (C-P4H) and prolyl 3-hydroxylases (P3H1, P3H2, P3H3) nih.govnih.govbiorxiv.org.

These enzymes exhibit specificity for proline residues within particular sequence contexts (e.g., -X-Pro-Gly- triplets for C-P4H) researchgate.netbiorxiv.org. The presence of 3-hydroxyproline, catalyzed by the P3H family, is a less common but functionally significant modification in many collagen types nih.govnih.gov. Given that this compound is an analog of hydroxyproline, its presence could interfere with the normal process of collagen synthesis. It might act as a competitive inhibitor of prolyl hydroxylases or, if incorporated into the polypeptide chain, disrupt the proper folding and assembly of the collagen triple helix, which depends on the precise placement and conformation of hydroxylated proline residues.

Biochemical Misincorporation and Associated Biological Implications

Due to its close structural resemblance to the proteinogenic amino acid proline, the analog azetidine-2-carboxylic acid (Aze) can be mistakenly incorporated into proteins nih.govresearchgate.nettandfonline.comwikipedia.org. This misincorporation occurs because the prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding tRNA, cannot effectively distinguish between proline and its four-membered ring analog nih.gov. This circumvention of the enzyme's proofreading function allows for the substitution of proline with the azetidine analog during protein synthesis in various organisms, including mammals nih.govtandfonline.com. Studies have shown that Aze can be incorporated into proteins both in vitro and in vivo tandfonline.com. This process of misincorporation can lead to the formation of misconstructed proteins with altered structures and functions nih.gov. The substitution is not random, with observed incorporation ratios in the yeast proteome showing a median of 10.5% biorxiv.org.

The substitution of proline with an azetidine analog like this compound can have significant consequences for protein structure and stability. Proline's unique five-membered ring structure imposes rigid constraints on the polypeptide backbone, restricting the phi (φ) angle and playing a critical role in protein folding and the formation of specific secondary structures like polyproline helices nih.govnih.govembopress.org. The smaller, four-membered ring of an azetidine analog alters these conformational constraints nih.gov. This structural change can disrupt the native folding of proteins, potentially leading to misfolded and dysfunctional proteins tandfonline.comresearchgate.net.

Furthermore, this misincorporation can interfere with essential post-translational modifications. Prolyl hydroxylases, for example, catalyze the hydroxylation of specific proline residues in proteins like collagen and hypoxia-inducible factor (HIF) wikipedia.orgnih.gov. This hydroxylation is crucial for the stability of the collagen triple helix and for the regulation of HIF-mediated cellular responses to oxygen levels wikipedia.org. If this compound is incorporated in place of proline at these specific sites, it would prevent the action of prolyl hydroxylases, thereby impairing the biological function and stability of these critical proteins. The resulting accumulation of misfolded proteins can trigger cellular stress responses, such as the unfolded protein response medchemexpress.com.

Occurrence in Natural Products and Biosynthesis of this compound and its Analogs

While direct evidence for the natural occurrence and biosynthesis of this compound is not extensively documented in scientific literature, the structural motif of azetidine carboxylic acids and their hydroxylated derivatives is present in a number of noteworthy natural products. The biosynthesis of these analogs, particularly the well-studied mugineic acid family, provides a model for understanding the potential formation of hydroxylated azetidine-containing compounds in nature.

The simpler, non-hydroxylated analog, azetidine-2-carboxylic acid, is a known plant-derived non-proteinogenic amino acid. It has been identified in various plant species, including those from the Asparagaceae and Fabaceae families. Notably, it is found in lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum), as well as in sugar beets (Beta vulgaris) researchgate.netnih.govwikipedia.org. Its presence in the food chain, primarily through sugar beet byproducts used in livestock feed, has been a subject of study nih.gov.

A significant class of natural products containing a hydroxylated azetidine-2-carboxylic acid moiety is the mugineic acid family of phytosiderophores. These compounds are crucial for iron acquisition in graminaceous plants like barley and wheat. Mugineic acids chelate ferric iron in the soil, facilitating its uptake by the plant roots nih.govnih.govwisc.edu.

| Natural Product Family | Example Compound | Natural Source | Function |

| Phytosiderophores | Mugineic Acid | Graminaceous plants (e.g., barley, wheat) | Iron (Fe³⁺) chelation and uptake |

| Phytosiderophores | 3-epihydroxymugineic acid | Barley (Hordeum vulgare) | Iron (Fe³⁺) chelation and uptake |

| Phytosiderophores | Avenic Acid A | Oats (Avena sativa) | Iron (Fe³⁺) chelation and uptake |

| Non-proteinogenic amino acids | Azetidine-2-carboxylic acid | Lily of the valley (Convallaria majalis), Sugar beet (Beta vulgaris) | Plant defense (proline analog) |

The biosynthesis of these complex molecules, particularly the formation and hydroxylation of the azetidine ring, has been a subject of detailed investigation. The biosynthetic pathway of mugineic acids serves as a key example of how a hydroxylated azetidine ring is formed in nature.

The core azetidine structure in mugineic acids originates from L-methionine. The biosynthesis begins with the conversion of L-methionine to S-adenosylmethionine (SAM) researchgate.netmdpi.com. Three molecules of SAM are then condensed and cyclized by the enzyme nicotianamine synthase (NAS) to form nicotianamine (NA) nih.govresearchgate.netnih.gov. This crucial step establishes the azetidine ring.

Following the formation of nicotianamine, a series of enzymatic reactions lead to the various members of the mugineic acid family. The pathway to hydroxylated derivatives involves the following key steps:

Aminotransfer: Nicotianamine aminotransferase (NAAT) transfers an amino group to nicotianamine nih.govresearchgate.net.

Reduction: The resulting intermediate is then reduced by deoxymugineic acid synthase (DMAS) to produce 2'-deoxymugineic acid nih.govresearchgate.net.

Hydroxylation: Specific dioxygenase enzymes catalyze the hydroxylation of the azetidine ring and other positions. For instance, mugineic-acid 3-dioxygenase, an iron(II)-containing enzyme, is responsible for the hydroxylation at the 3-position, leading to the formation of 3-epihydroxymugineic acid from mugineic acid nih.govwikipedia.org. This enzymatic hydroxylation highlights a plausible mechanism for the formation of hydroxylated azetidine carboxylic acids in natural systems.

Computational and Theoretical Investigations of 3 Hydroxyazetidine 3 Carboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of 3-hydroxyazetidine-3-carboxylic acid. While specific conformational energy studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies of related azetidine (B1206935) derivatives, particularly L-azetidine-2-carboxylic acid (Aze), a proline analog. nih.gov

For this compound, the puckering of the four-membered ring is a key conformational feature. The azetidine ring can adopt a puckered conformation to relieve ring strain. The positions of the hydroxyl and carboxylic acid groups at the C3 position will significantly influence the preferred puckering mode and the orientation of these substituents (axial vs. equatorial). Intramolecular hydrogen bonding between the hydroxyl group, the carboxylic acid group, and the ring nitrogen could play a crucial role in stabilizing certain conformations.

Molecular dynamics (MD) simulations could provide a more detailed picture of the conformational landscape of this compound in different environments, such as in aqueous solution. These simulations can map out the accessible conformations and the transitions between them, offering a dynamic understanding of the molecule's structure.

Table 1: Predicted Conformational Features of this compound

| Feature | Description | Potential Influence |

| Ring Puckering | The four-membered azetidine ring is not planar and will adopt a puckered conformation. | Affects the spatial orientation of substituents and the overall molecular shape. |

| Substituent Orientation | The hydroxyl and carboxylic acid groups can be in axial or equatorial positions relative to the ring. | Influences steric interactions and the potential for intramolecular hydrogen bonding. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonds between the -OH, -COOH, and ring nitrogen. | Can significantly stabilize specific conformations and restrict flexibility. |

| Rotational Barriers | Rotation around the C-C and C-N bonds of the ring and the C-COOH bond. | Determines the flexibility of the molecule and the interconversion rates between different conformers. |

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this compound are limited in the public domain, research on the biosynthesis of azetidine-2-carboxylic acid using quantum chemical DFT cluster models provides a strong precedent for the types of insights that can be gained. nih.gov

Such calculations can provide detailed information about the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. For this compound, these calculations can be used to:

Determine Optimized Geometry: Find the most stable three-dimensional arrangement of atoms.

Calculate Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

Generate Electrostatic Potential (ESP) Maps: These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to nucleophilic or electrophilic attack. The hydroxyl and carboxylic acid groups, as well as the nitrogen atom, are expected to be key features on the ESP map.

Analyze Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and bonding interactions within the molecule.

Insights from quantum chemical studies on related carboxylic acids and their interactions with solvents also highlight the importance of hydrogen bonding in determining their properties. researchgate.net Similar calculations on this compound would be invaluable for understanding its behavior in biological systems.

Table 2: Potential Insights from Quantum Chemical Calculations

| Calculation Type | Information Gained | Relevance to this compound |

| Geometry Optimization | Lowest energy structure, bond lengths, and angles. | Provides the fundamental 3D structure of the molecule. |

| Frequency Analysis | Vibrational frequencies, confirmation of a true energy minimum. | Can be used to predict infrared spectra and confirm the stability of the optimized geometry. |

| HOMO-LUMO Analysis | Energy of frontier molecular orbitals, HOMO-LUMO gap. | Indicates regions of electrophilicity and nucleophilicity, and provides a measure of chemical reactivity. |

| Electrostatic Potential (ESP) Mapping | Visualization of charge distribution on the molecular surface. | Identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack. |

| NBO Analysis | Atomic charges, hybridization, and donor-acceptor interactions. | Offers a detailed understanding of the electronic structure and intramolecular bonding. |

Prediction of Structural Features and Intermolecular Interactions

The structural features of this compound, particularly its capacity for intermolecular interactions, are critical for its function, especially in a biological context. The presence of a hydroxyl group, a carboxylic acid group, and a secondary amine in the azetidine ring provides multiple sites for hydrogen bonding, both as a donor and an acceptor.

X-ray crystallography of a protected derivative of a 3-hydroxyazetidine carboxylic acid has confirmed the solid-state structure, providing empirical data on bond lengths and angles. researchgate.net For the unprotected acid, theoretical predictions become crucial.

Computational methods can predict the formation of dimers or larger aggregates through intermolecular hydrogen bonding. For instance, the carboxylic acid groups of two molecules can form a classic hydrogen-bonded dimer. Additionally, the hydroxyl group and the ring nitrogen can participate in a network of hydrogen bonds with neighboring molecules or with solvent molecules, such as water.

The prediction of collision cross-section (CCS) values through computational methods, as seen in public databases for the hydrochloride salt of this compound, provides an estimate of the molecule's size and shape in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Intermolecular Interactions and Structural Features

| Interaction/Feature | Description | Significance |

| Hydrogen Bonding | Can act as both a hydrogen bond donor (from -OH and -COOH) and acceptor (at O atoms and N atom). | Dictates solubility in polar solvents, crystal packing, and interactions with biological macromolecules. |

| Dimerization | Formation of a stable dimer through hydrogen bonding between the carboxylic acid groups. | Can influence its physical properties and its effective concentration in solution. |

| Solvation | Strong interactions with polar solvents like water through hydrogen bonding. | Crucial for its behavior in aqueous biological environments. |

| Predicted XlogP | A measure of lipophilicity. | Indicates how the molecule partitions between aqueous and lipid environments, which is important for its pharmacokinetic properties. |

| Predicted Collision Cross Section (CCS) | A measure of the molecule's gas-phase ion size and shape. | Useful for analytical characterization and structural elucidation. |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives is challenging due to the inherent ring strain of the four-membered heterocycle. ub.bw Traditional methods often involve multi-step processes or harsh reaction conditions. google.comgoogle.com Consequently, a significant area of future research is the development of more efficient, scalable, and environmentally sustainable synthetic strategies.

Key areas of development include:

Chemoenzymatic and Biocatalytic Approaches: Leveraging enzymes to perform key transformations offers high selectivity and milder reaction conditions. The discovery and application of enzyme libraries, such as nitrilases, can facilitate the enantioselective production of carboxylic acid derivatives. nih.gov For instance, nitrilases have been identified that can provide access to valuable hydroxy carboxylic acids with high enantiomeric excess (ee). nih.gov Similarly, alkene reductases are being used for the asymmetric reduction of substrates to produce chiral carboxylic acids. google.com Chemoenzymatic methods, which might combine a biological step with chemical reactions, are also being explored. nih.gov

Novel Cyclization Strategies: Research is ongoing to find new ways to form the azetidine ring. One reported route features the in-situ generation and cyclization of a 1,3-bis-triflate to construct the ring system. researchgate.net Another approach involves the thermal isomerization of kinetically favored aziridine (B145994) intermediates into the thermodynamically more stable azetidine derivatives. nih.gov

Streamlined Multi-Component Reactions: Reactions like the Castagnoli-Cushman reaction (CCR) are being employed for the stereoselective synthesis of highly substituted lactams, which can be precursors to functionalized cyclic amino acids. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Chemical Synthesis from D-glucose | First chemical synthesis of unprotected 3-hydroxyazetidine carboxylic acids. | Provides access to both enantiomers from a chiral pool starting material. | researchgate.net |

| Biocatalysis (e.g., Nitrilases) | Enzymatic hydrolysis of nitriles to carboxylic acids. | High enantioselectivity (>95% ee), mild reaction conditions, environmentally friendly. | nih.gov |

| Thermal Isomerization | Conversion of kinetically favored aziridines to thermodynamically stable azetidines. | Provides access to functionalized azetidines from readily available precursors. | nih.gov |

| Hydrogenation | Removal of protecting groups like diphenylmethyl using a catalyst (e.g., Pd(OH)₂/C) and hydrogen gas. | Effective for deprotection in final steps, often providing high yields. | chemicalbook.com |

Exploration of New Biological Targets and Mechanistic Pathways

The incorporation of 3-hydroxyazetidine-3-carboxylic acid into peptides and small molecules can significantly alter their biological activity. Its rigid structure acts as a proline analogue, capable of inducing specific secondary structures or interacting differently with biological targets. wikipedia.org

A key research direction is the deorphanization of receptors and the elucidation of mechanistic pathways for azetidine-containing compounds. A related class of molecules, hydroxy-carboxylic acids (HCAs), are known endogenous ligands for a family of G protein-coupled receptors (GPCRs), including HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B). nih.gov These receptors are involved in metabolic regulation, such as inhibiting lipolysis in adipocytes, making them attractive drug targets. nih.gov Future studies will likely investigate whether this compound or its derivatives can modulate these or other GPCRs.

Furthermore, azetidine-based compounds are being investigated for a range of therapeutic areas. Azetidine-2-carboxylic acid, a close analogue, is known to be misincorporated into proteins in place of proline, which can lead to toxic effects by altering protein structure and function. wikipedia.org While this highlights a potential mechanism of toxicity, it also suggests that derivatives of this compound could be designed to specifically interfere with protein-protein interactions or enzyme function in disease states. For example, azetidine analogues have been explored as inhibitors of β-N-acetylhexosaminidase, with potential applications in cancer therapy. researchgate.net

Advanced Applications in Foldamer and Protein Engineering

Foldamers are non-natural oligomers designed to mimic the structure-forming capabilities of peptides, proteins, and nucleic acids. nih.gov They offer significant advantages, including resistance to proteolytic degradation. The conformationally constrained nature of the this compound scaffold makes it an excellent building block for foldamer design. nih.gov

By incorporating this amino acid into oligomer sequences, researchers can induce specific, predictable three-dimensional structures, such as helices and turns. nih.gov The functional groups on the azetidine ring (hydroxyl and carboxylic acid) provide points for further chemical modification, allowing for the introduction of diverse side chains. nih.gov This enables the creation of foldamer libraries with varied functionalities for applications as antimicrobial, anticancer, or antiviral agents. nih.govnih.gov

In protein engineering, the substitution of natural amino acids with non-proteinogenic counterparts like this compound can confer novel properties. As a proline analogue, its incorporation can alter the backbone conformation, potentially leading to enhanced thermal stability, modified enzymatic activity, or altered binding affinity. wikipedia.org The ability of azetidine-2-carboxylic acid to be misincorporated for proline suggests that engineered tRNA synthetases could be developed to site-specifically insert this compound into proteins, providing a powerful tool for studying protein structure and function. wikipedia.org

| Application Area | Role of this compound | Potential Outcome | Reference |

|---|---|---|---|

| Foldamer Design | Acts as a conformationally constrained building block. | Creation of stable, predictable 3D structures (e.g., helices) with enhanced proteolytic stability. | nih.govnih.gov |

| Protein Engineering | Serves as a proline analogue for site-specific incorporation. | Altered protein folding, enhanced thermal stability, modified biological function. | wikipedia.org |

| Peptidomimetics | Functions as a peptide isostere. | Development of novel therapeutic peptides with improved pharmacological properties. | researchgate.net |

Design of Next-Generation Scaffolds for Chemical Biology

The azetidine core is a valuable starting point for diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally complex and diverse small molecules for chemical biology and drug discovery. nih.gov The densely functionalized this compound is an ideal scaffold for generating fused, bridged, and spirocyclic ring systems. nih.govacs.orgbroadinstitute.org

Future research will focus on using this scaffold to build next-generation small molecule libraries tailored for specific biological targets, such as those in the central nervous system (CNS). nih.govnih.gov By applying computational models and in vitro screening for properties like solubility and permeability early in the design phase, libraries can be "pre-optimized" for desired pharmacokinetic profiles. nih.gov The goal is to populate chemical space with unique, three-dimensional molecules that are underexplored compared to traditional "flat" aromatic compounds used in high-throughput screening.

The development of these novel scaffolds will provide chemical biologists with powerful tools to probe biological systems, identify new drug targets, and develop first-in-class therapeutics. nih.govmdpi.com

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-hydroxyazetidine-3-carboxylic acid, and how do they influence experimental handling?

- Molecular formula : C₄H₇NO₃, with a molecular weight of 117.1 g/mol (CAS 70807-37-3) .

- Structural features : A strained four-membered azetidine ring with hydroxyl and carboxylic acid substituents at the 3-position, contributing to conformational rigidity and reactivity .

- Handling considerations : Hygroscopicity and stability should be assessed under controlled humidity and temperature. Store in airtight containers at -20°C to prevent degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazards : Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and potential respiratory irritant (H335) .

- Preventive measures : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation of dust. Emergency procedures include flushing eyes/skin with water for 15 minutes and seeking medical attention .

- Waste disposal : Follow institutional guidelines for corrosive organic compounds. Neutralize acidic residues before disposal .

Q. What are the common synthetic routes for this compound in academic research?

- Methodology : The compound is synthesized via Mannich reactions, leveraging its strained ring to facilitate nucleophilic additions. For example, reacting sodium 2-hydroxy-5-(7-hydroxy-4-oxo-4H-chromen-3-yl)benzenesulfonate with amino acids under basic conditions .

- Derivative synthesis : Protective groups like benzyloxycarbonyl (e.g., 1-[(benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid, CAS 70767-64-5) are used to stabilize intermediates during functionalization .

Advanced Research Questions

Q. How does the strained azetidine ring in this compound influence its reactivity in medicinal chemistry applications?

- Reactivity profile : The ring strain enhances electrophilicity, making it a versatile intermediate for cycloadditions or ring-opening reactions. This property is exploited in synthesizing β-lactam analogs or enzyme inhibitors .

- Case study : In drug development, the strained ring facilitates covalent binding to biological targets, as seen in studies where azetidine derivatives act as protease inhibitors .

Q. What advanced analytical techniques are employed to characterize this compound and its derivatives?

- Structural elucidation : Single-crystal X-ray diffraction (as in the crystal structure of related chromene derivatives) confirms stereochemistry and hydrogen-bonding patterns .

- Spectroscopic methods :

- NMR : ¹H/¹³C NMR resolves ring conformation and substituent effects (e.g., hydroxyl proton deshielding at δ 5.2–5.5 ppm) .

- MS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 118.1) .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields of this compound derivatives?

- Root-cause analysis :

- Purity assessment : Quantify impurities via LC-MS or elemental analysis; residual solvents or byproducts (e.g., from Mannich reactions) may skew bioactivity data .

- Replication : Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.